methyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Historical Development of Cyclohepta[b]thiophene Derivatives in Medicinal Chemistry
Cyclohepta[b]thiophene derivatives have emerged as critical scaffolds in medicinal chemistry due to their structural versatility and bioactivity. Early work focused on benzothiophene systems, but the expansion to seven-membered cycloheptane rings, as seen in 2-(5-Bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 477539-27-8), marked a shift toward larger heterocyclic frameworks. The Gewald protocol, a cornerstone in thiophene synthesis, enabled efficient production of tetrahydrobenzothiophenes and their derivatives, including cyclohepta[b]thiophenes. By 2024, compounds like methyl 5-butyl-4-chlorothiophene-2-carboxylate (CID 97034574) demonstrated the adaptability of thiophene cores in drug design, with substitutions enhancing target specificity.
Recent advances include compound 17 , a cyclohepta[b]thiophene derivative showing submicromolar antiproliferative activity against nonsmall cell lung cancer (A549) and ovarian cancer (OVACAR-4/5) cell lines. These developments underscore the scaffold’s potential in oncology, driven by its ability to inhibit tubulin polymerization and induce apoptosis.
Evolution of Heterocyclic Scaffold Research in Drug Discovery
Heterocyclic scaffolds dominate modern drug discovery due to their mimicry of endogenous biomolecules. Thiophene-based systems, in particular, offer electronic diversity and metabolic stability. The synthesis of ethyl 2-(2-(4-benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate via the Gewald method exemplifies iterative improvements in heterocyclic chemistry. Hybrid architectures, such as methyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 6112-98-7), integrate thiophene with pyrazine moieties, enhancing binding affinity to enzymatic targets like acetylcholinesterase (AChE).
Cyclohepta[b]thiophene Derivatives as Emerging Therapeutic Candidates
The cyclohepta[b]thiophene scaffold’s bioactivity stems from its planar structure and capacity for diverse functionalization. Compound 17 (PMC6268334) exemplifies this, showing 50% growth inhibition (GI~50~) values of 0.69 μM in renal cell carcinoma (CAKI-1) and 0.362 μM in breast cancer (T47D). Its mechanism involves G~2~/M phase arrest and caspase-mediated apoptosis, validated through in vitro tubulin polymerization assays.
Additionally, bicyclic and tricyclic derivatives, such as 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide-heterocyclic hybrids , exhibit cytotoxic activity against multiple human cell lines. These compounds leverage the scaffold’s rigidity to interact with hydrophobic enzyme pockets, a feature critical for AChE inhibition.
Theoretical Frameworks for Bioactive Thiophene-Based Systems
The bioactivity of thiophene derivatives is governed by electronic and steric interactions. Density functional theory (DFT) studies reveal that electron-withdrawing groups (e.g., chloro, bromo) at the thiophene 5-position enhance electrophilicity, facilitating nucleophilic attack in enzymatic active sites. For instance, the 5-chloro substitution in methyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate likely stabilizes charge-transfer complexes with tubulin’s β-subunit.
Molecular docking simulations further illustrate that carboxamide groups form hydrogen bonds with residues in AChE’s catalytic triad (e.g., Ser203, His447). This interaction is critical for inhibitory activity, as demonstrated by compound IIIa (IC~50~ = 2.01 μM against AChE).
Research Significance of Carboxamide-Functionalized Heterocycles
Carboxamide groups confer dual functionality: hydrogen-bond donor/acceptor capacity and metabolic stability. In 2-(2-(4-benzylpiperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIIa), the carboxamide moiety enhances solubility while maintaining affinity for AChE’s peripheral anionic site. Similarly, This compound leverages its ester and carboxamide groups for balanced lipophilicity, optimizing blood-brain barrier penetration.
Properties
IUPAC Name |
methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S2/c1-21-16(20)13-9-5-3-2-4-6-10(9)23-15(13)18-14(19)11-7-8-12(17)22-11/h7-8H,2-6H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIDBQCPYOHTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realm of thromboembolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C18H17ClN2O5S
- Molecular Weight : 408.85598 g/mol
- CAS Number : 477571-13-4
The compound functions primarily as an inhibitor of blood coagulation factors, specifically factor Xa and thrombin. Studies have demonstrated that it exhibits potent inhibitory effects in chromogenic assays with Ki values of approximately 1 nM for factor Xa and 8 nM for thrombin, indicating a strong affinity for these targets .
Thromboembolic Disorders
Research indicates that this compound is effective in the prophylaxis and treatment of various thromboembolic conditions such as:
- Myocardial Infarction
- Angina Pectoris
- Stroke
- Deep Venous Thrombosis
In a study evaluating its anticoagulant properties, the compound was shown to significantly reduce thrombus formation in animal models .
In Vitro Studies
In vitro assays have confirmed that the compound inhibits platelet aggregation and fibrinogen binding to activated platelets. These effects contribute to its overall anticoagulant profile and suggest its potential utility in managing conditions associated with excessive clotting .
Clinical Trials
- Trial on Factor Xa Inhibition :
- Study on Post-Surgical Patients :
Comparative Analysis
| Compound Name | Mechanism of Action | Ki (nM) for Factor Xa | Ki (nM) for Thrombin | Therapeutic Use |
|---|---|---|---|---|
| This compound | Anticoagulant | 1 | 8 | Thromboembolic disorders |
| Rivaroxaban | Factor Xa Inhibitor | 0.5 | N/A | Atrial fibrillation |
| Apixaban | Factor Xa Inhibitor | 0.6 | N/A | Venous thromboembolism |
Scientific Research Applications
Anticancer Properties
The compound has been investigated for its anticancer activity. Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant inhibition of cancer cell proliferation. For example, studies on MCF-7 breast cancer cells demonstrated that certain derivatives could induce apoptosis and cell cycle arrest, highlighting their therapeutic potential against breast cancer.
Anti-inflammatory Applications
Compounds derived from this structure have demonstrated anti-inflammatory properties. Specific studies indicate that these derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases.
Analgesic Effects
The analgesic activity of related compounds has been assessed using animal models, showing pain relief comparable to standard analgesics. This activity is attributed to their interaction with pain pathways and modulation of pain perception.
Chemical Synthesis and Material Science
This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of new materials with specific properties useful in various industrial applications.
Case Study 1: Breast Cancer Model
In vitro studies involving MCF-7 cells treated with a derivative of this compound showed significant apoptosis induction and G2/M phase cell cycle arrest at low concentrations, indicating its potential as a therapeutic agent.
Case Study 2: Inflammation Model
An experimental setup evaluating anti-inflammatory effects revealed significant reductions in inflammatory markers when tested against lipopolysaccharide-induced inflammation in macrophages.
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship suggests that modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity:
- Substituents such as methoxy and isopropoxy groups enhance anticancer potency.
- The presence of cyano and acrylamide moieties is critical for inducing apoptosis through specific molecular interactions.
Chemical Reactions Analysis
Nucleophilic Substitution at the 5-Chlorothiophene Site
The chlorine atom on the 5-chlorothiophene ring undergoes nucleophilic aromatic substitution (NAS) under mild conditions due to electron-withdrawing effects from the adjacent carbonyl group.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Amine substitution | DMF, 60–80°C, K₂CO₃ | 5-Aminothiophene derivative | |
| Alkoxy substitution | NaOR (R = Me, Et), reflux in EtOH | 5-Alkoxy-substituted thiophene | |
| Thiol substitution | Thiourea, H₂O/EtOH, Δ | 5-Mercaptothiophene |
This site is critical for introducing functional groups that modulate biological activity.
Hydrolysis of the Methyl Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a key step in prodrug activation .
| Hydrolysis Type | Conditions | Catalyst | Yield | Applications |
|---|---|---|---|---|
| Acidic | 6M HCl, reflux, 12 hr | H⁺ | 85–90% | Precursor for carboxylate salts |
| Basic | NaOH (2M), MeOH/H₂O, 60°C, 6h | OH⁻ | 92% | Intermediate for amide coupling |
The reaction follows first-order kinetics, with the ester group’s electron-withdrawing neighbors accelerating hydrolysis .
Amide Bond Reactivity
The carboxamide group participates in hydrolysis and condensation reactions. Under strong acidic conditions (e.g., H₂SO₄, 110°C), it hydrolyzes to the carboxylic acid, whereas reductive amination with LiAlH₄ yields the corresponding amine .
| Reaction | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄, Δ | Carboxylic acid + NH₃ | Nucleophilic acyl substitution |
| Reductive amination | LiAlH₄, THF, 0°C → RT | Primary amine | Reduction of amide to amine |
Cross-Coupling Reactions
The thiophene ring engages in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation .
These reactions require anhydrous conditions and inert atmospheres to prevent catalyst deactivation .
Cycloheptathiophene Ring Modifications
The saturated cyclohepta[b]thiophene ring undergoes hydrogenation and oxidation. Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the thiophene ring to a tetrahydrothiophene, altering electronic properties .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in CH₃CN induces [2+2] cycloaddition between the thiophene and cycloheptene moieties, forming a bicyclic adduct. This reactivity is leveraged in photopharmacology.
| Condition | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), 24 hr | Bicyclo[4.2.0]thiophene derivative | Φ = 0.12 |
Key Mechanistic Insights
-
Steric effects : The cycloheptathiophene ring imposes steric hindrance, slowing reactions at the 3-carboxylate group.
-
Electronic effects : Electron-withdrawing groups (Cl, COOCH₃) activate the thiophene ring for electrophilic substitution at C4 .
This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry and materials science .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents, melting points, and yields of analogous compounds:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 5-chloro substituent reduces electron density on the thiophene ring compared to amino or carbazole groups in analogs (e.g., compound 3a , 6a ). This may enhance electrophilic substitution reactivity.
- Solubility: The methyl ester in the target compound improves solubility in nonpolar solvents compared to polar derivatives like aldehydes (6a, 6b ) or cyano groups (3a ).
- Thermal Stability : Bulky substituents (e.g., bis-carbazole in 6a ) increase melting points (>140°C), while smaller groups (e.g., triazole in ) likely lower thermal stability.
Reactivity and Functionalization
- Nucleophilic Substitution : The 5-chloro group in the target compound is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), a feature shared with brominated thiophenes (e.g., compound 3 in ).
- Condensation Reactions : The carboxamido group may participate in Schiff base formation, similar to the naphthyl-Schiff base derivative .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate?
- Methodology :
- Start with ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate as the core scaffold. React with 5-chlorothiophene-2-carbonyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂) using a coupling agent like DCC or HOBt. Maintain inert gas (N₂/Ar) protection to avoid side reactions.
- Purify via reverse-phase HPLC (methanol-water gradient) or recrystallization (ethanol/water mixtures) to isolate the product .
- Key Data :
- Typical yields range from 40–67% for analogous compounds, depending on reaction optimization .
- Critical parameters: stoichiometric excess of acyl chloride (1.2–1.5 equiv), reflux conditions (12–24 hrs), and pH control during workup.
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodology :
- ¹H/¹³C NMR : Look for characteristic signals:
- Cycloheptane protons (δ 1.60–3.10 ppm, multiplet) .
- Methyl ester (δ 3.70–3.90 ppm, singlet) and aromatic thiophene protons (δ 7.00–7.50 ppm) .
- IR Spectroscopy : Confirm amide (C=O stretch ~1650–1680 cm⁻¹) and ester (C=O ~1700–1750 cm⁻¹) functionalities .
- HRMS/Elemental Analysis : Validate molecular weight (e.g., calc. for C₁₈H₁₇ClN₂O₃S₂: [M⁺] 432.03) and elemental composition (C, H, N, S, Cl) .
Advanced Research Questions
Q. What strategies can improve the yield of the acylation step in the synthesis?
- Methodology :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 mins vs. 24 hrs) while maintaining yield .
- Optimize solvent polarity: DMF or THF may enhance solubility of intermediates compared to CH₂Cl₂ .
- Introduce catalytic DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .
- Data Contradiction Analysis :
- Lower yields (40%) in non-polar solvents (e.g., toluene) vs. higher yields (67%) in CH₂Cl₂ suggest solvent polarity impacts reactivity .
Q. How does the electron-withdrawing 5-chlorothiophene substituent influence reactivity compared to analogs (e.g., fluoro or nitro derivatives)?
- Mechanistic Insights :
- The chloro group enhances electrophilicity of the carbonyl, increasing acylation rates but may sterically hinder nucleophilic attack. Compare kinetic data with fluoro analogs (e.g., 4-fluorobenzoyl derivatives show ~64% yield under identical conditions) .
- DFT Calculations : Model charge distribution on the thiophene ring to predict regioselectivity in further functionalization .
Q. What are the challenges in characterizing byproducts during synthesis, and how can they be addressed?
- Troubleshooting :
- Common byproducts include unreacted amine or hydrolyzed ester. Use TLC (silica, hexane/EtOAc 3:1) or LC-MS to monitor reaction progress .
- Case Study : In analogous syntheses, over-acylation (di-substituted products) occurs with excess acyl chloride. Mitigate by limiting reagent equivalents to 1.2× and monitoring reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
